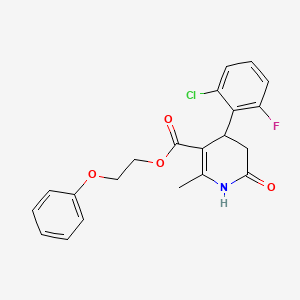
2-phenoxyethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Overview
Description
The compound belongs to a class of polysubstituted pyridines known for their intricate molecular structures and significant potential in various scientific applications. While the specific chemical name provided does not directly match those in the literature, related compounds provide insights into common synthesis methods, molecular interactions, and properties that can be extrapolated to understand the compound of interest.
Synthesis Analysis
Synthesis of polysubstituted pyridines, such as the ones closely related to our compound, often involves multi-step chemical reactions that include condensation, substitution, and cyclization processes. For example, ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and related compounds were synthesized through reactions that highlight the complexity and the intricate steps required for such chemical syntheses (Suresh et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of these compounds reveals nearly planar structures stabilized by intermolecular interactions such as C—H⋯O, C—H⋯F, and C—H⋯π interactions. These findings indicate a significant role of hydrogen bonding and pi interactions in determining the molecular conformation and stability of the compounds (Suresh et al., 2007).
Scientific Research Applications
Fluoroionophores and Metal Ion Detection
Research into fluoroionophores, which are molecules that can bind to specific metal ions and fluoresce, has been explored. In this context, compounds similar to 2-phenoxyethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate have been studied for their ability to recognize and bind to specific metal ions like Zn^2+ and Cd^2+. These findings have implications for developing sensitive methods for metal ion detection in various environments, including biological systems (Hong et al., 2012).
Organic Synthesis and Catalysis
The compound is structurally similar to those used in organic synthesis and catalysis. For instance, related compounds have been utilized in the [4 + 2] annulation reactions to synthesize highly functionalized tetrahydropyridines, which are valuable in organic chemistry. Such reactions demonstrate the compound's relevance in facilitating complex chemical transformations (Zhu et al., 2003).
Enzyme Inhibition and Potential Therapeutic Applications
Compounds structurally related to 2-phenoxyethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate have been explored for their role in inhibiting specific enzymes. For example, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a related compound, has shown potent inhibition of the Met kinase superfamily, suggesting potential therapeutic applications in cancer treatment (Schroeder et al., 2009).
Environmental Microbiology
In environmental microbiology, compounds with structural similarities have been studied for their transformation under methanogenic conditions. This research helps understand how such compounds might behave in natural environments, contributing to our knowledge of environmental chemistry and microbiology (Bisaillon et al., 1993).
Analytical Chemistry
In analytical chemistry, related compounds have been used in the derivatization of phenolic acids for gas chromatography analysis. This application highlights the compound's role in enhancing the analysis of complex organic molecules (Hušek, 1992).
Polymer Chemistry
The compound's structural relatives have also been used in polymer chemistry. For example, the oxidative polymerization of similar compounds has been studied for creating novel polymers with potential applications in materials science (Hyun et al., 1988).
properties
IUPAC Name |
2-phenoxyethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFNO4/c1-13-19(21(26)28-11-10-27-14-6-3-2-4-7-14)15(12-18(25)24-13)20-16(22)8-5-9-17(20)23/h2-9,15H,10-12H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGITQKQVWZSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=C(C=CC=C2Cl)F)C(=O)OCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(diphenylmethyl)-1-piperazinyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4580940.png)
![4-[(4-methylphenyl)sulfonyl]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B4580950.png)
![{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4580953.png)
![1-phenylethanone O-{[7-(2-hydroxyethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}oxime](/img/structure/B4580960.png)

![2-{[4-oxo-3-(2-phenylethyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4580969.png)

![3-benzyl-5-[(2-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B4580976.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(3-nitrophenyl)acetamide](/img/structure/B4580983.png)
![5-bromo-2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4580987.png)
![N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4581006.png)
![[3-(2-methylbenzyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B4581008.png)

![N-(4-bromo-2-chlorophenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea](/img/structure/B4581024.png)